molecular formula C22H17N3O5 B11467682 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B11467682
M. Wt: 403.4 g/mol
InChI Key: LOLAUZMDBLPEDS-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide involves multiple steps. One common synthetic route includes the reaction of 5-amino-2-(1,3-benzoxazol-2-yl)phenol with 4-methyl-3-nitrobenzoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives such as:

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O5/c1-13-7-8-14(12-18(13)25(27)28)21(26)23-17-11-15(9-10-19(17)29-2)22-24-16-5-3-4-6-20(16)30-22/h3-12H,1-2H3,(H,23,26)

InChI Key

LOLAUZMDBLPEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)[N+](=O)[O-]

Origin of Product

United States

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